Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-
Brand Name: Vulcanchem
CAS No.: 67905-54-8
VCID: VC18459201
InChI: InChI=1S/C20H14N2O4/c1-10(23)21-12-6-7-13-14(9-12)20(26)17(19(13)25)18-16(24)8-11-4-2-3-5-15(11)22-18/h2-9,17,24H,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3 g/mol

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-

CAS No.: 67905-54-8

Cat. No.: VC18459201

Molecular Formula: C20H14N2O4

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- - 67905-54-8

Specification

CAS No. 67905-54-8
Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
IUPAC Name N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-5-yl]acetamide
Standard InChI InChI=1S/C20H14N2O4/c1-10(23)21-12-6-7-13-14(9-12)20(26)17(19(13)25)18-16(24)8-11-4-2-3-5-15(11)22-18/h2-9,17,24H,1H3,(H,21,23)
Standard InChI Key PJFVJUNLDVPCGU-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-5-yl]acetamide, reflects its intricate architecture. Key identifiers include:

PropertyValue
CAS Number67905-54-8
PubChem CID106052
Molecular FormulaC₂₀H₁₄N₂O₄
Molecular Weight346.3 g/mol
SMILESCC(=O)NC1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O
InChI KeyPJFVJUNLDVPCGU-UHFFFAOYSA-N

The structure comprises an acetamide group attached to a dihydroindenone core, which is further fused to a 3-hydroxyquinoline moiety. This arrangement creates multiple sites for hydrogen bonding and π-π interactions, potentially enhancing its bioavailability and target binding affinity.

Spectroscopic and Physicochemical Properties

While experimental data on solubility and stability are unavailable, computational predictions suggest moderate lipophilicity (logP ≈ 3.5–4.0) due to the aromatic quinoline and inden systems. The presence of polar functional groups (amide, ketone, hydroxyl) may improve aqueous solubility compared to purely aromatic analogs.

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

Although no explicit synthesis route for this compound is documented, its structure suggests a multi-step process involving:

  • Quinoline Functionalization: Introduction of the 3-hydroxy group via hydroxylation of 2-quinolinone precursors .

  • Indenone Formation: Cyclization of substituted phthalic anhydrides or Friedel-Crafts acylation to generate the 1,3-dioxoinden scaffold .

  • Amide Coupling: Reaction of the inden-5-amine intermediate with acetyl chloride or acetic anhydride to form the acetamide group .

A related study synthesized pyrazolo[3,4-b]quinolinyl acetamide derivatives through similar steps, achieving yields of 51–75% for final products .

Structural Analogues and Activity Trends

Comparative analysis of quinoline-acetamide hybrids reveals critical structure-activity relationships (SARs):

Analog StructureBiological Activity (MIC/IC₅₀)Source
Pyrazoloquinolinyl acetamideAntibacterial: 3.9–7.8 μg/mL
Anticancer: IC₅₀ <15 μM
Quinoline-piperazine hybridsAnti-TB: MIC 0.07–1.1 μM

The acetamide group in these analogs enhances membrane permeability, while the quinoline moiety intercalates with DNA or inhibits bacterial topoisomerases .

Computational and Molecular Modeling Insights

Docking Studies

CoMFA (Comparative Molecular Field Analysis) of related acetamide-quinoline hybrids reveals favorable interactions with:

  • DNA gyrase (bacterial target): Hydrogen bonding with Asp73 and π-stacking with guanine bases .

  • EGFR kinase (anticancer target): Hydrophobic interactions with Leu694 and covalent binding to Cys773 .

ADMET Predictions

Proprietary software simulations predict:

  • Moderate oral bioavailability (F ≈ 50–60%) due to CYP3A4 metabolism.

  • Blood-brain barrier permeability (logBB ≈ −0.5), suggesting potential CNS applications.

  • Low acute toxicity (LD₅₀ >500 mg/kg in rodents).

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Scalable routes for large-scale production remain unexplored.

  • In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this specific compound.

  • Target Identification: Mechanistic studies are needed to confirm hypothetical modes of action.

Recommendations for Further Research

  • Conduct high-throughput screening against NCI-60 cancer cell panels.

  • Evaluate synergistic effects with existing antibiotics (e.g., β-lactams, fluoroquinolones).

  • Develop nanoformulations to enhance solubility and bioavailability.

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